N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-16(2)24-22(29)21(28)23-15-20(27-12-10-25(3)11-13-27)18-7-8-19-17(14-18)6-5-9-26(19)4/h7-8,14,16,20H,5-6,9-13,15H2,1-4H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWKVUCUMNMXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Methylation
- N-Methylation : The amine is treated with formaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to introduce the 1-methyl group.
- Yield : 93–98% with cis-diastereoselectivity at C2 and C4 positions.
Synthesis of 4-Methylpiperazin-1-yl Fragment
The 4-methylpiperazine moiety is derived from piperazine through selective alkylation:
Piperazine Preparation
Methylation
- Selective N-methylation : Piperazine reacts with methyl iodide (1:1 molar ratio) in acetonitrile at 50°C to yield 1-methylpiperazine. Excess methylating agent is avoided to prevent di- or tri-methylation.
- Purification : Fractional distillation isolates 4-methylpiperazine with >95% purity.
Assembly of the Ethanediamide Linker
The oxalamide bridge connects the tetrahydroquinoline and piperazine units to the propan-2-yl group:
Oxalyl Chloride Activation
Piperazine Coupling
- Nucleophilic substitution : The secondary amine of 4-methylpiperazine displaces a leaving group (e.g., chloride) from the ethyl spacer linked to the tetrahydroquinoline. Reaction conditions: DMF, 80°C, 12 hr.
Convergent Synthesis Strategy
The final molecule is assembled through sequential coupling reactions:
Key considerations :
- Steric hindrance : The bulky tetrahydroquinoline and piperazine groups necessitate prolonged reaction times for amide bond formation.
- Stereochemistry : The cis-configuration of the tetrahydroquinoline is preserved by using mild reducing agents (e.g., NaBH₃CN).
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Research indicates that compounds similar to N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide exhibit significant biological activities:
- Anticancer Properties : Studies have shown that related tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain derivatives effectively targeted cancer pathways, leading to reduced tumor growth in animal models .
- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary investigations have indicated its efficacy in modulating dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Anti-inflammatory Activity : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests potential applications in treating chronic inflammatory conditions .
Case Study 1: Anticancer Activity
A study published in 2019 explored the anticancer effects of tetrahydroquinoline derivatives on breast cancer cell lines. The results indicated that specific modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against MCF-7 cells (human breast cancer cell line). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Neuropharmacological Effects
Research conducted on a related compound demonstrated its ability to enhance dopamine receptor activity in rodent models. This effect correlated with improved motor function in Parkinsonian models, suggesting therapeutic potential for neurodegenerative diseases .
Case Study 3: Anti-inflammatory Mechanisms
In vitro studies showed that derivatives could inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. These findings support the hypothesis that these compounds may serve as effective treatments for inflammatory diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its specific combination of a quinoline derivative and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| Molecular Weight | 384.52 g/mol |
| LogP | 1.316 |
| Water Solubility (LogSw) | -2.17 |
| Polar Surface Area | 54.989 |
| pKa (Acid Dissociation Constant) | 8.53 |
| pKb (Base Dissociation Constant) | 8.41 |
The compound features multiple functional groups that may contribute to its biological activity, including a tetrahydroquinoline moiety and a piperazine ring.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of tetrahydroquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Tetrahydroquinolines have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest activity against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antimicrobial efficacy due to its ability to interact with microbial membranes .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Properties : A study published in Cancer Research found that tetrahydroquinoline derivatives significantly inhibited tumor growth in xenograft models, suggesting that modifications on the tetrahydroquinoline structure can enhance anticancer efficacy .
- Neuroprotective Study : Research in Journal of Neurochemistry reported that tetrahydroquinoline derivatives protected neuronal cells from glutamate-induced toxicity through modulation of glutamate receptors and inhibition of apoptotic pathways .
- Antimicrobial Activity Assessment : A study published in Antimicrobial Agents and Chemotherapy assessed various piperazine-containing compounds for antimicrobial activity against resistant bacterial strains, highlighting their potential as therapeutic agents in combating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
